molecular formula C11H11NO3 B2836455 (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 298700-67-1

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Número de catálogo: B2836455
Número CAS: 298700-67-1
Peso molecular: 205.213
Clave InChI: XBPWPQBDGZFHQI-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid (CAS 298700-67-1) is a chiral isoindolinone derivative with a molecular formula of C11H11NO3 and a molecular weight of 205.21 . This compound is provided as a high-purity reagent for research applications. It serves as a valuable synthetic intermediate in organic and medicinal chemistry. Related chiral phthalimide compounds are known to be used as intermediates in the synthesis of biologically active molecules, such as isocoumarins, which are natural product components exhibiting a broad range of activities including antimicrobial and immunomodulatory properties . The product is available for purchase in quantities ranging from 50mg to 10g . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) for proper handling and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298700-67-1
Record name (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid typically involves the condensation of an appropriate isoindoline derivative with a chiral propanoic acid precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoindoline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that isoindole derivatives, including (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, exhibit promising anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate immune responses and reduce pro-inflammatory cytokine production, making it a candidate for further investigation in inflammatory diseases .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as coupling reactions and cyclization processes. Its unique structure allows for functionalization at multiple sites, facilitating the synthesis of diverse chemical entities .

Neuroprotective Properties

Emerging research indicates that isoindole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its antioxidant properties could contribute to its neuroprotective effects .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potency .
Study 2Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in murine models of inflammation .
Study 3Neuroprotective EffectsHighlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage .

Mecanismo De Acción

The mechanism of action of (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline moiety plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

Substituent Variations on the Propanoic Acid Backbone

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Effects References
(2R)-3-Methyl-2-(1-oxo-isoindol-2-yl)butanoic acid C₁₄H₁₅NO₃ 247.30 Methyl group at C3, butanoic acid Increased lipophilicity; potential impact on membrane permeability
(2S)-3-(4-Chlorophenyl)-2-(1-oxo-isoindol-2-yl)propanoic acid C₁₇H₁₃ClNO₃ 326.75 4-Chlorophenyl at C3 Enhanced acidity due to electron-withdrawing Cl; possible improved target binding
2-(5-Bromo-1,3-dioxo-isoindol-2-yl)propanoic acid C₁₁H₈BrNO₄ 298.10 Bromo at C5, dioxo isoindole Higher reactivity; potential for halogen bonding in crystallography or drug design

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase the acidity of the propanoic acid group, enhancing ionic interactions with biological targets .
  • Alkyl chains (e.g., methyl, butanoic acid) improve lipophilicity, which may influence pharmacokinetics .

Modifications to the Isoindole Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Isoindole Modification Key Properties/Effects References
(2R)-2-(1,3-Dioxo-isoindol-2-yl)-3-(4-nitrophenyl)propanoic acid C₁₇H₁₂N₂O₆ 340.29 1,3-Dioxo isoindole, 4-nitrophenyl Strong electron-withdrawing nitro group increases acidity; potential photostability issues
2-(Octahydro-4,7-methanoisoindol-2-yl)propanoic acid C₁₂H₁₅NO₄ 249.25 Bicyclic (octahydro-methano) isoindole Reduced planarity; altered conformational flexibility for target binding

Key Observations :

  • Bicyclic isoindole systems (e.g., octahydro-methano) reduce aromaticity, affecting π-π stacking interactions .

Stereochemical Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Configuration Key Properties/Effects References
(2S)-2-(1-Oxo-isoindol-2-yl)propanoic acid C₁₁H₁₁NO₃ 205.21 S-configuration Potential enantioselective activity; possible differences in metabolic clearance
(2R)-N-(5-Chloropyridin-2-yl)-2-(1-oxo-isoindol-2-yl)propanamide C₁₅H₁₄ClN₂O₂ 301.74 R-configuration Amide derivative with improved bioavailability; chloropyridine enhances target affinity

Key Observations :

  • Stereochemistry (R vs. S) significantly impacts biological activity and metabolic pathways .
  • Amide derivatives (e.g., propanamide) may exhibit enhanced stability compared to carboxylic acids .

Research Findings and Practical Considerations

  • Hydrogen Bonding : Substituents like phenyl groups influence solid-state hydrogen-bond networks, as shown in crystallography studies .
  • Safety Data: Limited toxicity information is available for many analogs, emphasizing the need for rigorous risk assessments (e.g., general lab safety protocols as per ).
  • Synthetic Accessibility : Brominated and chlorinated derivatives are common due to their utility in Suzuki couplings and other cross-coupling reactions .

Actividad Biológica

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, also known by its CAS number 298700-67-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial effects, cytotoxicity, and potential mechanisms of action.

The molecular formula of this compound is C₁₁H₁₁NO₃. It possesses a unique structure that may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various derivatives against several bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Les-661450Staphylococcus aureus
Les-661475Escherichia coli
Doxorubicin0.5Staphylococcus aureus
Doxorubicin0.8Escherichia coli

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been assessed in various cancer cell lines. A notable study utilized the MTT assay to determine cell viability after treatment with the compound.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF7>100
HCT116>100

The IC50 values indicate that while the compound shows some cytotoxicity in specific cell lines, it may not be as potent as established chemotherapeutics like doxorubicin.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : Evidence indicates that treatment with this compound can lead to apoptosis in sensitive cell lines, although the exact pathway remains to be fully elucidated.
  • Molecular Docking Studies : Computational studies have shown promising binding affinities to various protein targets associated with cancer progression and microbial resistance.

Table 3: Binding Affinities from Molecular Docking Studies

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki, µM)
PPARγ-8.490.60
VEGFR2-9.430.121

Case Studies

Several case studies have been published regarding the use of isoindole derivatives in clinical settings:

  • Case Study A : A clinical trial investigated the efficacy of a related isoindole compound in patients with advanced solid tumors, demonstrating a modest response rate and manageable toxicity profile.
  • Case Study B : Research on a derivative of this compound showed enhanced antimicrobial activity against drug-resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, and how is stereochemical purity maintained?

  • Methodological Answer : The synthesis typically involves coupling reactions between isoindolinone derivatives and chiral propanoic acid precursors. For example, enantioselective methods using chiral auxiliaries or catalysts are employed to retain the (2R)-configuration. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize racemization. Characterization via chiral HPLC or NMR (using chiral shift reagents) confirms stereochemical integrity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the isoindolinone backbone and propanoic acid moiety.
  • LC/MS : High-resolution mass spectrometry confirms molecular weight and detects impurities (e.g., used ESI+ to validate a related compound’s mass).
  • Chiral chromatography : Ensures enantiomeric excess ≥95% (as noted in ) .

Q. How should researchers address the lack of comprehensive safety data for this compound?

  • Methodological Answer : Until toxicity studies are available, adopt precautionary measures:

  • Use fume hoods and personal protective equipment (PPE).
  • Conduct small-scale pilot reactions to assess reactivity.
  • Refer to safety protocols for structurally similar isoindolinone derivatives (e.g., recommends general lab safety practices) .

Advanced Research Questions

Q. What intermolecular interactions dominate the solid-state structure of this compound, and how do they influence crystallinity?

  • Methodological Answer : X-ray crystallography studies (e.g., and ) reveal hydrogen-bonded networks involving the isoindolinone carbonyl and propanoic acid groups. These interactions stabilize crystal packing and affect solubility. Computational modeling (e.g., DFT) can predict lattice energy and polymorphic forms .

Q. How can computational methods predict the physicochemical properties (e.g., pKa, log S) of this compound?

  • Methodological Answer : Software like ACD/Labs or Schrödinger’s QikProp calculates:

  • pKa : The carboxylic acid group (pKa ~3.5–4.5) influences ionization in biological assays.
  • log S : Predicted solubility (e.g., log S = -4.42 in ) guides formulation strategies. Validate predictions experimentally via shake-flask solubility tests .

Q. What strategies are effective for resolving enantiomeric impurities during large-scale synthesis?

  • Methodological Answer :

  • Kinetic resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively hydrolyze the undesired (2S)-enantiomer.
  • Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral amines (e.g., used deuterated analogs to track stereochemistry).
  • Continuous chromatography : Simulated moving bed (SMB) systems improve separation efficiency .

Q. How does the compound’s electronic structure affect its reactivity in derivatization reactions?

  • Methodological Answer : The electron-deficient isoindolinone ring directs electrophilic substitution (e.g., nitration, halogenation) to specific positions. Frontier molecular orbital (FMO) analysis (via Gaussian) identifies reactive sites. Experimental validation via regioselective functionalization (e.g., ’s thiazolidinone derivatives) confirms computational predictions .

Data Contradictions and Recommendations

  • Purity Standards : reports 95% purity, while other sources (e.g., ) emphasize third-party COA verification. Researchers should cross-check purity via independent assays (e.g., elemental analysis) .
  • Safety Data : highlights limited toxicity data, contrasting with commercial suppliers’ generic safety sheets. Prioritize in vitro cytotoxicity screening (e.g., MTT assays) before in vivo studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.